Lack of PLK1 Inhibitory Activity vs. Known PLK1 Inhibitors Supports Use as Negative Control
In a biochemical high-throughput screen against the polo-box domain of PLK1, 2-nitro-N-(oxolan-2-ylmethyl)-5-piperazin-1-ylaniline exhibited an IC50 greater than 50,000 nM, indicating essentially no inhibitory activity [1]. By comparison, the known PLK1 PBD inhibitor poloxin demonstrates an IC50 of approximately 4.8 µM (4,800 nM) in analogous fluorescence polarization assays [1]. This >10-fold lower potency (actually >10-fold due to the limit of detection) positions the compound as a suitable negative control for PLK1-dependent assays where a structurally related but inactive piperazine-containing small molecule is required.
| Evidence Dimension | PLK1 Polo-Box Domain (PBD) Inhibition |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Poloxin: IC50 ≈ 4,800 nM |
| Quantified Difference | >10.4-fold lower potency (below detection limit vs. active inhibitor) |
| Conditions | In vitro PLK1-PBD binding primary screen (PubChem AID 693); fluorescence polarization assay; Z-score-based activity threshold |
Why This Matters
For procurement of a negative control compound in PLK1 drug discovery programs, this inactivity profile is a verifiable specification that distinguishes it from active piperazine-containing PLK1 inhibitors.
- [1] BindingDB BDBM41846; PubChem BioAssay AID 693: PLK1-PBD binding primary screen. University of Pittsburgh. View Source
